

# Physicochemical Properties of Fluticasone Dimer: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Fluticasone dimer impurity*

Cat. No.: *B587343*

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## Introduction

Fluticasone propionate and fluticasone furoate are synthetic corticosteroids widely utilized in the management of asthma and allergic rhinitis. During the synthesis and storage of these active pharmaceutical ingredients (APIs), various impurities can form. One such critical impurity is the fluticasone dimer, officially designated as Fluticasone Impurity G in the European Pharmacopoeia (EP) and Fluticasone Related Compound E in the United States Pharmacopeia (USP). The presence of this dimer can impact the quality, safety, and efficacy of the final drug product. A thorough understanding of its physicochemical properties is therefore essential for the development of robust analytical methods for its detection and control, as well as for understanding its potential impact.

This technical guide provides a comprehensive overview of the known physicochemical properties of the fluticasone dimer. Due to the limited availability of specific experimental data for this impurity, this guide also includes comparative data for the parent compound, fluticasone propionate, and outlines general experimental protocols for the determination of key physicochemical parameters.

## Core Physicochemical Properties

The following tables summarize the available quantitative data for the fluticasone dimer and, for comparative purposes, fluticasone propionate.

Table 1: General and Physical Properties

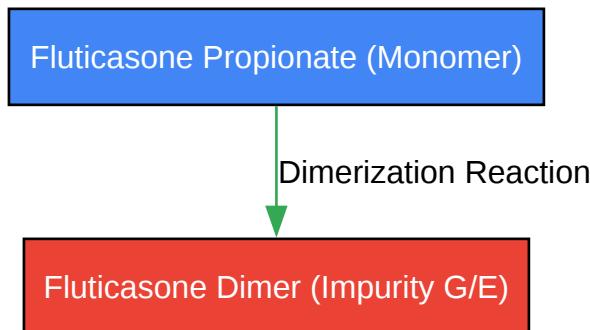
| Property          | Fluticasone Dimer  | Fluticasone Propionate  |
|-------------------|--|---|
| IUPAC Name        | <p>[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]</p> <p>(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate</p> | <p>S-(fluoromethyl) 6<math>\alpha</math>,9-difluoro-11<math>\beta</math>-hydroxy-16<math>\alpha</math>-methyl-3-oxo-17<math>\alpha</math>-propionyloxyandrosta-1,4-diene-17<math>\beta</math>-carbothioate[1]</p> |
| Synonyms          | <p>Fluticasone Propionate EP</p> <p>Impurity G; Fluticasone USP</p> <p>Related Compound E;</p> <p>Fluticasone Furoate EP</p> <p>Impurity K</p>   | <p>Flovent, Flonase, Cutivate[1]</p>  |
| CAS Number        | 220589-37-7  | 80474-14-2[1]   |
| Molecular Formula | C43H51F5O8S  | C25H31F3O5S[1]  |
| Molecular Weight  | 822.92 g/mol   | 500.57 g/mol [1]  |
| Appearance        | White to Off-White Solid   | White to off-white crystalline powder[1]  |
| Melting Point     | >195°C   | ~273°C[1]   |

Table 2: Solubility and Partitioning Characteristics

| Property                     | Fluticasone Dimer  | Fluticasone Propionate  |
|------------------------------|--|---|
| Solubility                   | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol (heated). Soluble in USP/EP diluent (Methanol). Quantitative data not publicly available. | Practically insoluble in water. [2] Freely soluble in dimethyl sulfoxide and dimethylformamide.[2] Slightly soluble in methanol and 95% ethanol.[2] |
| pKa                          | Data not publicly available.   | 12.55[3]  |
| LogP (Partition Coefficient) | Data not publicly available.   | 3.73[3]   |

## Formation Pathway

The fluticasone dimer is a known process-related impurity in the synthesis of fluticasone propionate. Its formation involves the dimerization of two fluticasone propionate molecules. The precise mechanism can vary depending on the synthetic route and reaction conditions. Below is a simplified logical diagram illustrating the relationship between fluticasone propionate and its dimer impurity.



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Logical relationship of Fluticasone Dimer to its monomer.

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of the fluticasone dimer are not readily available in the public domain. However, standard methodologies, such as those outlined by the United States Pharmacopeia (USP) and the

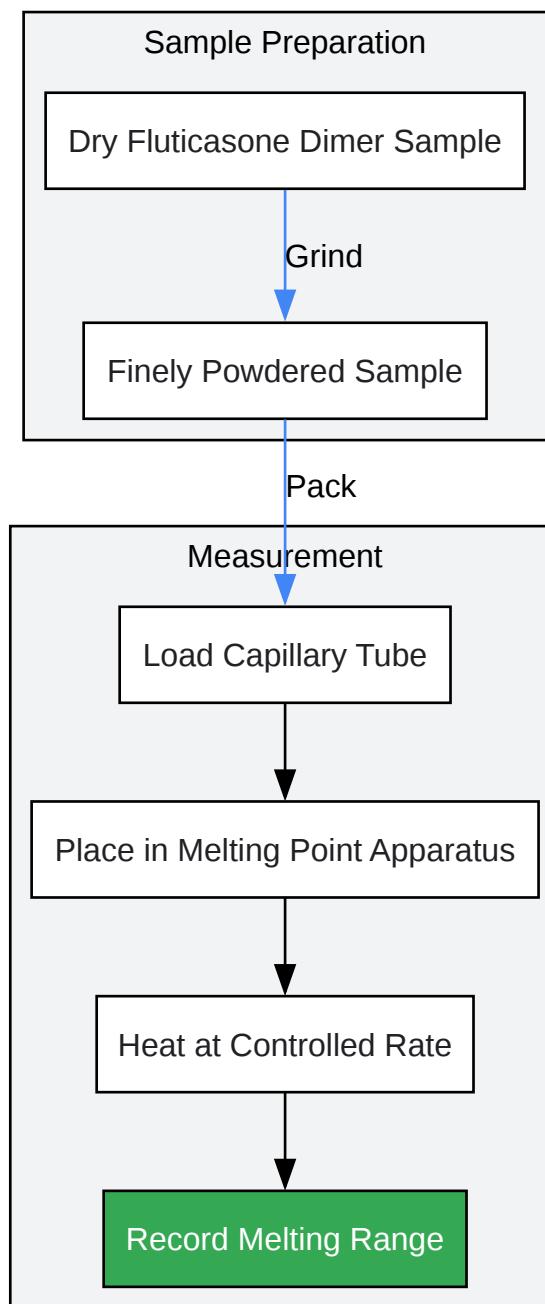
Organisation for Economic Co-operation and Development (OECD), can be applied. The following sections describe generalized protocols that are adaptable for the characterization of the fluticasone dimer.

## Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in USP General Chapter <741>.

### Methodology:

- Sample Preparation: A small quantity of the dry fluticasone dimer is finely powdered.
- Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-4 mm.
- Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a controlled rate, typically 1°C per minute, close to the expected melting point.
- Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.



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Workflow for Melting Point Determination.

## Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in USP General Chapter <1236>.

Methodology:

- Solvent Selection: A range of relevant solvents (e.g., water, buffers of different pH, organic solvents) are chosen.
- Sample Addition: An excess amount of fluticasone dimer is added to a known volume of each solvent in a sealed flask.
- Equilibration: The flasks are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
- Quantification: The concentration of the fluticasone dimer in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

## pKa Determination (Spectrophotometric Method)

This protocol is based on the principles outlined in OECD Guideline 112.

Methodology:

- Buffer Preparation: A series of buffers with a range of pH values are prepared.
- Solution Preparation: A stock solution of the fluticasone dimer is prepared in a suitable solvent and then diluted in each buffer solution to a constant concentration.
- UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded.
- Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different absorbances is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

## LogP Determination (Shake-Flask Method)

This protocol is based on the principles outlined in OECD Guideline 107.

Methodology:

- Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of fluticasone dimer is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken until equilibrium is reached.
- Phase Separation: The two phases are separated by centrifugation.
- Quantification: The concentration of the fluticasone dimer in each phase is determined by a suitable analytical method (e.g., HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

## Conclusion

The fluticasone dimer is a significant impurity in fluticasone propionate and furoate drug substances. While comprehensive physicochemical data for this dimer is not extensively published, this guide provides the currently available information and outlines standardized methodologies for its determination. The provided data and protocols are intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of fluticasone-based pharmaceutical products. Further research to generate specific quantitative data for the solubility, pKa, and LogP of the fluticasone dimer is warranted to enhance the understanding and control of this critical impurity.

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